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molecular formula C11H10O B1198782 1-Naphthalenemethanol CAS No. 4780-79-4

1-Naphthalenemethanol

Cat. No. B1198782
M. Wt: 158.20 g/mol
InChI Key: PBLNHHSDYFYZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541380B2

Procedure details

As in Reaction Scheme 2, lithium-halogen exchange of compound (76), followed by addition of the resulting nascent lithiated aromatic to perbenzylated gluconolactone (2), produces a mixture of the corresponding lactols, which is reduced using triethylsilane and boron trifluoride etherate. Subsequent desilylation using tetrabutylammonium fluoride (TBAF) affords 1-naphthalenemethanol (77) in a reasonable yield for the three steps.
[Compound]
Name
compound ( 76 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[C@H:2]1O[C:6](=O)[C@H:5](O)[C@@H:4](O)[C@@H:3]1O.C([SiH]([CH2:18][CH3:19])CC)C.B(F)(F)F.CCOCC.[F-].[CH2:30]([N+](CCCC)(CCCC)CCCC)[CH2:31][CH2:32]C>>[C:2]1([CH2:1][OH:12])[C:19]2[C:6](=[CH:30][CH:31]=[CH:32][CH:18]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
compound ( 76 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Step Three
Name
lactols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by addition of the resulting
CUSTOM
Type
CUSTOM
Details
produces

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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